N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide
Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents due to its unique structural features.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with the preparation of the furan-2-carboxylic acid, which is then coupled with the appropriate amine to form the carboxamide. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction efficiency .
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds also contain a fused heterocyclic ring and exhibit diverse biological activities, including antibacterial and anti-inflammatory properties.
Indole derivatives: Indole-containing compounds are known for their wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFUZSKFLVWFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329694 | |
Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51089583 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899746-85-1 | |
Record name | N-[3-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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